ethyl 4-{2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate
Description
Ethyl 4-{2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate is a complex heterocyclic compound featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a dioxo moiety. The structure includes a 4-methylphenyl substituent at position 5 of the triazole ring and an ethyl para-aminobenzoate group connected via an acetamido linker (Figure 1).
Key structural features:
- Pyrrolo[3,4-d][1,2,3]triazole core: A bicyclic system with a triazole ring fused to a pyrrolidine derivative.
- 4-Methylphenyl substituent: Enhances lipophilicity and may influence binding interactions.
- Ethyl para-aminobenzoate moiety: Introduces ester functionality, affecting solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[2-[5-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-3-32-22(31)14-6-8-15(9-7-14)23-17(28)12-26-19-18(24-25-26)20(29)27(21(19)30)16-10-4-13(2)5-11-16/h4-11,18-19H,3,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALZFLJOSNPDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 4-methylphenyl and benzoate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Structure and Composition
The compound features a pyrrolo[3,4-d][1,2,3]triazole core that is known for its biological activity. Its structure allows for various chemical modifications which can lead to the synthesis of derivatives with enhanced properties.
Synthetic Routes
The synthesis typically involves multiple steps starting from commercially available materials. Key steps include:
- Formation of the pyrrolo[3,4-d][1,2,3]triazole core.
- Introduction of functional groups such as 4-methylphenyl and acetamido groups.
- Utilization of strong acids or bases under controlled temperatures to ensure high yield and purity.
Reaction Mechanisms
The compound can undergo various reactions:
- Oxidation : Introducing additional functional groups.
- Reduction : Modifying the oxidation state to change biological activity.
- Substitution : Allowing for the creation of derivatives with different properties.
Chemistry
In chemistry, ethyl 4-{2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate serves as a building block for synthesizing more complex molecules. Its unique structure makes it suitable for developing new compounds with potential biological activity .
Biology
The compound's structure allows it to interact with various biological targets:
- Enzyme Interactions : It can be used to study enzyme binding and inhibition mechanisms.
- Receptor Binding : Investigating its effects on receptor activity can provide insights into its therapeutic potential.
Medicine
Due to its potential biological activity:
- Therapeutic Uses : The compound is being investigated for applications as anti-inflammatory agents and potential anti-cancer drugs. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anti-inflammatory properties in animal models. For example:
- A study demonstrated that specific modifications to the triazole ring enhanced anti-inflammatory activity in vitro .
Industrial Applications
The compound's unique properties suggest potential applications in developing new materials. Its chemical stability and functional versatility make it suitable for creating specialized polymers or coatings with specific functionalities .
Mechanism of Action
The mechanism of action of ethyl 4-{2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with analogs listed in chemical databases (). Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic pathways.
Structural Analogues
a. 2-(5-(3,4-Dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide (1052610-79-3)
- Substituents :
- Triazole core: 3,4-Dimethoxyphenyl at position 3.
- Acetamido linker: Attached to 2,3-dimethylphenyl instead of ethyl benzoate.
- Replacement of the ethyl benzoate with a dimethylphenyl group reduces polarity, likely decreasing aqueous solubility.
b. Ethyl 2-{2-[5-(3,4-Dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate (1052612-50-6)
- Substituents :
- Triazole core: 3,4-Dimethoxyphenyl at position 5.
- Acetamido linker: Attached to an ortho-substituted ethyl benzoate.
- 3,4-Dimethoxy groups may enhance metabolic stability but reduce membrane permeability compared to the 4-methyl group.
Physicochemical and Spectroscopic Properties
| Property | Target Compound | 1052610-79-3 | 1052612-50-6 |
|---|---|---|---|
| Molecular Weight | ~480 g/mol (estimated) | ~460 g/mol | ~495 g/mol |
| Polarity | Moderate (ester + amide) | Low (alkyl substituents) | High (ortho-ester + methoxy) |
| Key NMR Shifts | δ 7.8–8.2 (aromatic protons) | δ 6.8–7.5 (dimethoxyphenyl) | δ 7.6–8.0 (ortho-benzoate) |
- NMR Analysis : Analogous to , substituent-induced chemical shift variations (e.g., δ 6.8–7.5 for dimethoxyphenyl vs. δ 7.8–8.2 for methylphenyl) highlight differences in electronic environments .
Crystallographic Considerations
Biological Activity
Ethyl 4-{2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate is a complex organic compound that incorporates a pyrrolo-triazole moiety. This compound has garnered attention for its potential biological activities due to the pharmacological significance of its structural components. This article delves into the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d][1,2,3]triazole core which is known for its diverse biological properties. The structure can be broken down into several key components:
- Pyrrole Ring : Contributes to the stability and reactivity of the compound.
- Triazole Moiety : Known for its broad range of biological activities including antimicrobial and anticancer effects.
- Benzoate Group : Often enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antibacterial and antifungal properties. The presence of the triazole moiety in this compound suggests potential effectiveness against various microbial strains. Studies have shown that triazole derivatives can inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis .
Anti-inflammatory Activity
The compound's structure may also confer anti-inflammatory properties. Similar compounds have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. In vitro studies have shown that certain triazole derivatives can reduce levels of reactive oxygen species (ROS) and improve cell viability under inflammatory conditions .
Anticancer Potential
The anticancer activity of triazole-containing compounds is well-documented. This compound may exhibit similar effects by inducing apoptosis in cancer cells through various mechanisms such as DNA intercalation or inhibition of specific kinases involved in cancer progression .
Case Studies and Experimental Findings
Numerous studies have explored the biological activities of triazole derivatives:
- Triazole Derivatives Against Bacteria : A study reported that triazole derivatives showed significant antibacterial activity against multiple strains including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
- Inhibition of COX Enzymes : Another investigation highlighted that certain triazole compounds exhibited COX-2 inhibitory activity comparable to established anti-inflammatory drugs like Meloxicam. The selectivity ratios indicated potential for reduced side effects associated with traditional NSAIDs .
- Anticancer Activity : A series of pyrrolo-triazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated that some derivatives had IC50 values in the low micromolar range (e.g., 5–15 µM), suggesting potent anticancer activity .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step routes requiring precise control of temperature (e.g., reflux conditions), pH, and solvent selection. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, which enhance reaction efficiency while minimizing side products. Protecting groups may be employed to prevent undesired interactions during key steps like amide bond formation .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) ensure purity, with retention times or Rf values compared to standards. Infrared (IR) spectroscopy can validate functional groups like carbonyls or amides .
Q. How can researchers optimize yields during the final purification steps?
Recrystallization using solvent mixtures (e.g., DMF-ethanol) or column chromatography with silica gel is recommended. Monitoring via TLC/HPLC helps identify optimal elution conditions. Adjusting polarity gradients or using preparative HPLC may resolve co-eluting impurities .
Q. What stability considerations are critical for storing this compound?
The compound should be stored in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis of the ester or amide groups. Desiccants and low temperatures (4°C) are advised, as moisture and elevated temperatures degrade pyrrolotriazole cores .
Advanced Research Questions
Q. How can computational methods improve synthesis design and reaction pathway prediction?
Quantum chemical calculations (e.g., density functional theory) and reaction path searches can model intermediates and transition states, identifying energetically favorable pathways. Tools like ICReDD’s workflow integrate computational predictions with experimental validation to reduce trial-and-error approaches .
Q. What strategies resolve contradictions in reported biological activity data across similar derivatives?
Comparative structure-activity relationship (SAR) studies are essential. For example, substituting 4-methylphenyl with halogens (e.g., fluorine, chlorine) alters electron density and steric effects, impacting enzyme inhibition. Validate findings using orthogonal assays (e.g., enzyme kinetics and cell viability tests) .
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?
Use enzyme kinetics (Michaelis-Menten analysis) to determine inhibition constants (Ki) and mode of action (competitive/non-competitive). Molecular docking simulations can predict binding interactions with active sites, validated by mutagenesis studies or X-ray crystallography .
Q. What methodologies address low reproducibility in scaled-up synthesis?
Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature). Statistical optimization (e.g., Design of Experiments) identifies interdependent variables affecting yield and purity. Pilot-scale reactors with precise agitation and heating improve consistency .
Q. How do substituent variations on the phenyl ring influence physicochemical properties?
Electron-withdrawing groups (e.g., -F, -Cl) increase polarity and hydrogen-bonding potential, enhancing solubility in polar solvents. Hydrophobic substituents (e.g., -CH3) improve lipid membrane permeability. Quantitative structure-property relationship (QSPR) models can predict logP and solubility .
Q. What in vitro assays are most suitable for preliminary biological evaluation?
Cell-free assays (e.g., fluorescence-based enzyme inhibition) provide rapid screening. Follow-up cell-based assays (e.g., MTT for cytotoxicity) assess membrane permeability and off-target effects. Use orthogonal readouts (e.g., Western blotting for target protein modulation) to confirm activity .
Methodological Considerations for Data Interpretation
- Handling Spectral Data Ambiguities : Overlapping NMR peaks can be resolved using 2D techniques (e.g., HSQC, COSY) or deuterated solvent systems. For MS fragmentation ambiguities, high-resolution mass spectrometry (HRMS) provides exact mass confirmation .
- Cross-Validation of Biological Activity : Compare results with structurally related compounds (e.g., halogenated analogs) to distinguish target-specific effects from nonspecific interactions. Use positive/negative controls in all assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
